(2-Sec-butoxybenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

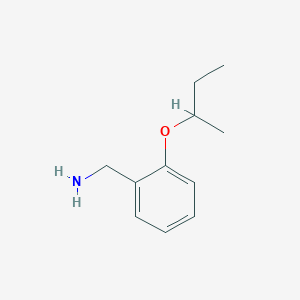

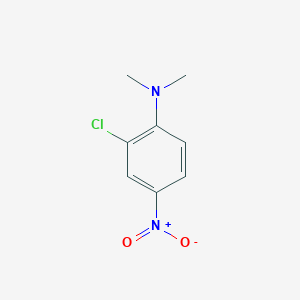

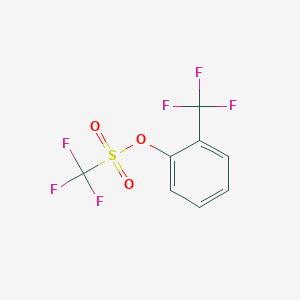

(2-Sec-butoxybenzyl)amine is a chemical compound with the molecular formula C11H17NO. It is also known as (2-sec-butoxyphenyl)methanamine hydrochloride . The compound is used in various chemical reactions due to its unique structure .

Molecular Structure Analysis

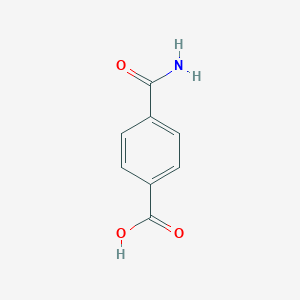

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including (2-Sec-butoxybenzyl)amine, can undergo various chemical reactions. The two most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .Applications De Recherche Scientifique

- Scientific Field: Chemical Science

- Application : The compound is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .

- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

-

Scientific Field: Environmental Science

- Application : Amine-based materials are used for carbon capture and utilisation .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Organic Chemistry

- Application : Compounds similar to “(2-Sec-butoxybenzyl)amine” can be used in the dual protection of amino functions .

- Methods of Application : This involves the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Scientific Field: Biochemistry

- Application : Secondary amines are used in site-selective synthetic modification of proteins .

- Methods of Application : This process enables the construction of biomolecular hybrids for a multitude of bioanalytical, therapeutic, chemical biology and bioengineering applications .

- Results or Outcomes : The synthesis of these constructs requires chemoselective and regioselective bioconjugation reactions that proceed under ambient conditions .

-

Scientific Field: Environmental Chemistry

- Application : Amine-based solid adsorbents are used for direct air capture .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Pharmaceutical Industry

- Application : 2,3-Butanediol, a compound similar to “(2-Sec-butoxybenzyl)amine”, has been discovered to produce improved innate immunity and result in clearance of injured liver cells by stimulating natural killer cell activity .

- Methods of Application : This involves the use of 2,3-Butanediol in pharmaceutical formulations .

- Results or Outcomes : 2,3-Butanediol has been proven to have anti-inflammatory properties in a previous investigation .

Orientations Futures

Propriétés

IUPAC Name |

(2-butan-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNZQJAMBTBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629306 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxybenzyl)amine | |

CAS RN |

1042628-16-9 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)

![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)